Lipophilicity (LogP/LogD) Comparison: Direct Pyridinyl vs. Methylene-Linked Pyridinyl Analogs
The target compound (direct N-pyridin-2-yl attachment) exhibits a computed LogP of 2.40 and LogD₇.₄ of 2.40, approximately 0.9 log units higher than the methylene-linked analog 2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (LogP 1.49, LogD₇.₄ 1.49) [1][2]. This difference corresponds to an ~8-fold increase in calculated partition coefficient, reflecting the impact of eliminating the flexible methylene spacer and directly conjugating the pyridine ring to the imide nitrogen.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) and distribution coefficient at pH 7.4 (LogD₇.₄) |
|---|---|
| Target Compound Data | LogP 2.40; LogD₇.₄ 2.40 (JChem calculation); MW 294.30 |
| Comparator Or Baseline | 2-(Pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione: LogP 1.49; LogD₇.₄ 1.49 (JChem calculation); MW 252.27 |
| Quantified Difference | ΔLogP ≈ +0.91; ΔLogD₇.₄ ≈ +0.91 |
| Conditions | Computed values from ChemBase using JChem calculator; pH 7.4 for LogD |
Why This Matters
A ~0.9 log unit increase in lipophilicity can significantly enhance membrane permeability and CNS penetration potential, making the target compound more suitable for intracellular or brain-penetrant probe design compared to methylene-linked analogs.
- [1] ChemBase. (4Z)-4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, CBID: 230673. http://www.chembase.cn/molecule-230673.html (accessed 2026-05-09). View Source
- [2] ChemBase. 2-(Pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, CBID: 229191. http://www.chembase.cn/molecule-229191.html (accessed 2026-05-09). View Source
